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Compound of Interest

Compound Name: AZ'9567

Cat. No.: B15608503

An In-depth Technical Guide to the Preclinical Data of AZ'9567
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for AZ'9567, a potent
and selective, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). AZ'9567 has
been investigated as a potential anticancer therapy for tumors with methylthioadenosine
phosphorylase (MTAP) deficiency, leveraging the concept of synthetic lethality.

Core Mechanism of Action

AZ'9567 targets MAT2A, a crucial enzyme responsible for the synthesis of S-
adenosylmethionine (SAM), the universal methyl donor in cells.[1] In cancers where the MTAP
gene is deleted, a common occurrence alongside the deletion of the CDKN2A tumor
suppressor, cancer cells become highly dependent on the MAT2A/PRMT5 (Protein Arginine
Methyltransferase 5) axis for survival.[1][2] By inhibiting MAT2A, AZ'9567 depletes the cellular
pool of SAM, leading to selective anti-proliferative effects in these MTAP-deficient cancer cells.

[SIT41[5][6]

Signaling Pathway

The diagram below illustrates the synthetic lethal relationship between MTAP deletion and
MAT2A inhibition. In normal cells, MTA is recycled back into the methionine salvage pathway. In
MTAP-deleted cancer cells, the accumulation of MTA makes them vulnerable to the inhibition of
the MAT2A/PRMTS5 axis.
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Caption: MAT2A inhibition in MTAP-deleted cancer cells.
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Quantitative In Vitro Data

AZ'9567 demonstrates potent and selective activity in biochemical and cell-based assays.

Parameter Assay Cell Line Value Reference

Anti-proliferative HCT116 (MTAP

Potenc ICs0=8.9 71[8][9
Y Activity KO) P L7iEIE]
Reasonably
clean;
Secondary
o measurable
Selectivity Pharmacology 86 Off-Targets o [1][10]
activity (Ki, ICso)
Screen ]
against 12

targets < 10 uM

Adenosine <1lu™m 0

Transporter (antagonism)
Cytotoxicity Hepatic, Cardiac,

Safety ) ) Lack of effect [1]
Assays Mitochondrial

Quantitative In Vivo Data

Preclinical pharmacokinetic and pharmacodynamic studies were conducted in rodents,
demonstrating excellent oral properties and target engagement.

Pharmacokinetics in Han Wistar Rats (7-Day Study)
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Free AUC24n
Dose (BID) Day Free Cmax (UM) Reference
(HM:-h)
Data not Data not
3 mg/kg 1 . " [1]
specified specified
Data not Data not
7 . . [1]
specified specified
Data not Data not
10 mglkg 1 . " [1]
specified specified
Data not Data not
7 . . [1]
specified specified
Data not Data not
30 mg/kg 1 . " [1]
specified specified
Data not Data not
7 . . [1]
specified specified
Note: The
publication states
that free AUC24n

and Cmax were
constant and
increased
roughly in
proportion to the
dose, but specific
values were not
provided in the
abstract.[1]

Pharmacodynamics in Han Wistar Rats (7-Day Study)
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Plasma
Fold Increase .
Dose (BID) Analyte . Concentration Reference
(vs. Vehicle)
(umoliL)
3 mg/kg Methionine 15-fold 775 £ 104 [1]
10 mg/kg Methionine 19-fold 1180 + 279 [1]
30 mg/kg Methionine 17-fold 940 + 142 [1]
Note: Data
represents
average plasma
concentrations
on Day 7.
Animal Model Tumor Model Outcome Reference

Considerable and
Mouse Xenograft sustained tumor [10]

growth reduction

Experimental Protocols
In Vitro Antiproliferation Assay

e Cell Line: HCT116 isogenic cell line (MTAP WT and KO).[1]

o Methodology: The specific antiproliferative assay protocol is detailed in the supporting
information of the primary publication.[4][5] Generally, such assays involve treating cells with
serially diluted concentrations of the compound for a set period (e.g., 72 hours), followed by
quantification of cell viability using reagents like CellTiter-Glo®. The plCso value is then
calculated from the dose-response curve.

In Vivo Rat Safety and PK/PD Study

A 7-day investigative safety study was conducted to assess the effects of MAT2A inhibition.[1]
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e Animal Model: Male Han Wistar rats.[2]

e Dosing: Oral, twice-daily (BID) dosing of AZ'9567 at 3, 10, and 30 mg/kg, or a vehicle
control.[1]

o Sample Collection: Plasma samples were collected on Day 1 and Day 7 at multiple time
points (1, 2, 4, 8, 10, and 24 hours post-first dose) for pharmacokinetic analysis.[1] Liver,
brain, and heart tissues were collected for multi-omic assessment.[1]

e Bioanalysis: AZ'9567 plasma concentrations were quantified using High-Performance Liquid
Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Free plasma
concentrations were calculated by multiplying total concentrations by the rat plasma fraction
unbound of 0.00614, determined via rapid equilibrium dialysis.[1]

e Pharmacodynamic Analysis: Metabolomic, transcriptomic, proteomic, and lipidomic analyses
were performed on liver tissue.[1] Plasma and tissue methionine levels were quantified to
confirm target engagement.[1]

The workflow for this key in vivo study is outlined below.
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Caption: Workflow for the 7-day investigative rat safety study.

Secondary Pharmacology Profiling

+ Methodology: The secondary pharmacology screen was conducted by Eurofins Discovery
against a panel of 86 targets.[1]

* Assay Types: Radioligand binding assays were used for G-protein coupled receptors
(GPCRs), ion channels, and transporters. Assays measuring substrate turnover or
phosphorylation were used for kinase and enzyme targets. Cell-based functional assays
were used to determine the mode of action for any observed GPCR binding.[1]

« Data Analysis: Assays were run in an eight-point concentration-response format with half-log
dilutions to determine ICso, ECso, or Ki values.[1]
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Summary

The preclinical data package for AZ'9567 supports its profile as a potent and selective MAT2A
inhibitor with excellent oral pharmacokinetic properties.[3][4][5][6] The compound demonstrates
a clear mechanism of action, achieving significant target engagement in vivo, which leads to
robust anti-tumor activity in an MTAP-deleted xenograft model.[1][10] The safety profile has
been investigated through in vitro cytotoxicity panels and in vivo rat studies, with detailed multi-
omic analysis providing deep insights into the systemic consequences of MAT2A inhibition.[1]
This comprehensive dataset provides a strong rationale for the clinical investigation of MAT2A
inhibitors in MTAP-deficient cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Mechanistic safety assessment via multi-omic characterisation of systemic pathway
perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]
e 3. medkoo.com [medkoo.com]
e 4. pubs.acs.org [pubs.acs.org]
e 5. pubs.acs.org [pubs.acs.org]

o 6. Development of a Series of Pyrrolopyridone MAT2A Inhibitors - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. medchemexpress.com [medchemexpress.com]
» 8. file.medchemexpress.com [file.medchemexpress.com]
e 9. medchemexpress.cn [medchemexpress.cn]

e 10. Practical Fragments: Fragments vs MAT2a: a chemical probe
[practicalfragments.blogspot.com]

 To cite this document: BenchChem. [preclinical data for AZ'9567]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15608503#preclinical-

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15608503?utm_src=pdf-body
https://www.medkoo.com/products/57545
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c01860?ref=vsi_many-faces-medicinal-chemistry
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c01860
https://pubmed.ncbi.nlm.nih.gov/38466661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
http://practicalfragments.blogspot.com/2024/06/fragments-vs-mat2a-chemical-probe.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://www.benchchem.com/product/b15608503?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://www.researchgate.net/figure/In-vivo-plasma-PKPD-Plasma-concentration-vs-time-profiles-for-AZ9567-a-and-methionine_fig1_380663354
https://www.medkoo.com/products/57545
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c01860?ref=vsi_many-faces-medicinal-chemistry
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c01860
https://pubmed.ncbi.nlm.nih.gov/38466661/
https://pubmed.ncbi.nlm.nih.gov/38466661/
https://www.medchemexpress.com/az-9567.html
https://file.medchemexpress.com/batch_PDF/HY-162353/AZ-9567-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.cn/az-9567.html
http://practicalfragments.blogspot.com/2024/06/fragments-vs-mat2a-chemical-probe.html?m=1
http://practicalfragments.blogspot.com/2024/06/fragments-vs-mat2a-chemical-probe.html?m=1
https://www.benchchem.com/product/b15608503#preclinical-data-for-az-9567
https://www.benchchem.com/product/b15608503#preclinical-data-for-az-9567
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

data-for-az-9567]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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